REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([NH:8][NH2:9])[N:3]=1.C(N(CC)CC)C.C(O[CH:20]=[C:21]([C:27](=O)[C:28]([F:31])([F:30])[F:29])[C:22]([O:24][CH2:25][CH3:26])=[O:23])C>C(#N)C>[Cl:1][C:2]1[N:3]=[C:4]([N:8]2[C:27]([C:28]([F:29])([F:30])[F:31])=[C:21]([C:22]([O:24][CH2:25][CH3:26])=[O:23])[CH:20]=[N:9]2)[CH:5]=[CH:6][CH:7]=1
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Name
|
|
Quantity
|
1 g
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Type
|
reactant
|
Smiles
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ClC1=NC(=CC=C1)NN
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Name
|
|
Quantity
|
971 mL
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Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
1.36 mL
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Type
|
reactant
|
Smiles
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C(C)OC=C(C(=O)OCC)C(C(F)(F)F)=O
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Name
|
|
Quantity
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35 mL
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Type
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solvent
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Smiles
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C(C)#N
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
was placed in a 60° C.
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Type
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WAIT
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Details
|
After 30 min
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Duration
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30 min
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Type
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CONCENTRATION
|
Details
|
was concentrated in vacuo
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Type
|
CUSTOM
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Details
|
Purification by flash chromatography on silica gel (0 to 30% EtOAc in hexanes
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
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Smiles
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ClC1=CC=CC(=N1)N1N=CC(=C1C(F)(F)F)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |